Enantiomer-Specific Brain Uptake and Synaptosomal Transport Differentiation from L-Glutamate
(S)-2MeGlu demonstrates efficient transport into mouse brain and synaptosomes, followed by depolarization-induced release equivalent to endogenous L-glutamate, while (R)-2MeGlu exhibits significantly reduced transport efficiency and is not released by membrane depolarization [1]. This enantiomer-specific differential behavior provides a unique tool for dissecting stereoselective transport mechanisms that generic DL-2-methylglutamic acid alone cannot elucidate.
| Evidence Dimension | Brain transport efficiency and synaptosomal release upon depolarization |
|---|---|
| Target Compound Data | (S)-2MeGlu: efficiently transported; released by depolarization equivalent to L-Glu. (R)-2MeGlu: less efficiently transported; not released by depolarization. |
| Comparator Or Baseline | L-glutamate (endogenous neurotransmitter) and (R)-2MeGlu (enantiomer) |
| Quantified Difference | Qualitative: (S)-2MeGlu release equivalent to L-Glu; (R)-2MeGlu no release. Relative transport efficiency: (R)-2MeGlu < (S)-2MeGlu ≈ L-Glu. |
| Conditions | In vivo mouse brain; ex vivo synaptosomal preparation |
Why This Matters
This enantiomer-specific transport profile dictates that procurement of the correct enantiomeric form (or racemic mixture) is critical for studies of glutamate transport and release mechanisms.
- [1] Wawro AM, Gajera CR, Baker SA, Leśniak RK, Fischer CR, Saw NL, Shamloo M, Montine TJ. Enantiomers of 2-methylglutamate and 2-methylglutamine selectively impact mouse brain metabolism and behavior. Scientific Reports. 2021;11:8138. View Source
